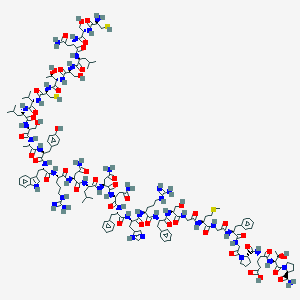
2-(2-Cianofenil)acetofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanophenyl)acetophenone (2-CPA) is a synthetic compound derived from acetophenone, a naturally occurring aromatic ketone. It is a relatively new compound, first synthesized in the late 1990s, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Reacción de α-Bromación en la Enseñanza Experimental
La reacción de α-bromación de compuestos carbonílicos es un tema significativo en el campo de la química orgánica . Los derivados de acetofenona, incluyendo 2-(2-Cianofenil)acetofenona, se utilizan en la enseñanza experimental para demostrar esta reacción . Este experimento innovador presenta ventajas significativas en términos de seguridad, alto rendimiento, rentabilidad y repetibilidad .
α-Bromación sin Catalizador
Se ha introducido un método conveniente y sin catalizador para la α-bromación de acetofenonas . Este enfoque da como resultado un excelente rendimiento de α-bromoacetofenonas con alta selectividad .
Producción de Productos Farmacéuticos
Los productos α-bromados derivados de la bromoacetofenona son intermediarios significativos en la síntesis orgánica y encuentran aplicaciones extensas en la producción de productos farmacéuticos .
Producción de Pesticidas
De manera similar, estos productos α-bromados también se utilizan en la producción de pesticidas .
Otras Producciones Químicas
Aparte de los productos farmacéuticos y los pesticidas, los productos α-bromados encuentran aplicaciones extensas en la producción de otras sustancias químicas .
Síntesis de Sustancias Biológicamente Activas
Las cetonas bromadas son precursores versátiles para la síntesis de una amplia gama de sustancias biológicamente activas .
Mecanismo De Acción
Target of Action
Similar acetophenone derivatives have been found to exhibit antifungal properties , suggesting that the compound may interact with targets within fungal organisms.
Biochemical Pathways
Given the antifungal properties of similar acetophenone derivatives , it is plausible that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or energy metabolism.
Result of Action
Based on the antifungal properties of similar acetophenone derivatives , it can be inferred that the compound may lead to changes in cell membrane permeability and hyphal growth, ultimately causing cell death in fungi.
Análisis Bioquímico
Biochemical Properties
Acetophenones, a group of compounds to which 2-(2-Cyanophenyl)acetophenone belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, acetophenones have been used in the synthesis of many heterocyclic compounds
Cellular Effects
Acetophenones have been reported to exhibit various biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities
Molecular Mechanism
Acetophenones have been reported to undergo various chemical reactions, including asymmetric reduction
Temporal Effects in Laboratory Settings
Acetophenones have been used in various chemical reactions, suggesting that they may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage
Metabolic Pathways
Acetophenones are known to be involved in various metabolic reactions
Transport and Distribution
The transport and distribution of drugs within cells and tissues are known to involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of drugs can affect their activity and function
Propiedades
IUPAC Name |
2-phenacylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAMTWLDTZJDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295226 |
Source


|
| Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10517-64-3 |
Source


|
| Record name | 10517-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)



![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)








